An In-depth Technical Guide to 4-Ethoxy-2-nitroaniline for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Ethoxy-2-nitroaniline for Researchers and Drug Development Professionals
An Introduction to a Versatile Scaffolding Molecule in Chemical Synthesis and a Potential Candidate for Therapeutic Development
Central, Shanghai – December 21, 2025 – 4-Ethoxy-2-nitroaniline, a substituted nitroaromatic compound, is emerging as a molecule of interest for researchers and scientists in the fields of chemical synthesis and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and a discussion of its potential biological activities, offering a critical resource for its application in research and development.
Core Physical and Chemical Properties
4-Ethoxy-2-nitroaniline presents as a red to rust-brown crystalline powder.[1] A summary of its key physical and chemical properties is provided in the tables below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C8H10N2O3 | [2] |
| Molecular Weight | 182.18 g/mol | [2] |
| CAS Number | 616-86-4 | [2] |
| Appearance | Red to rust-brown crystalline powder | [1] |
| Melting Point | 111-113 °C | [1] |
| Boiling Point | No data available | [3] |
Table 1: Key Physical Properties of 4-Ethoxy-2-nitroaniline
| Property | Description | Source(s) |
| Solubility | Slightly soluble in water. Soluble in organic solvents such as methanol (B129727) and ethyl acetate. | |
| Stability | Stable under normal conditions. Should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents. |
Table 2: Solubility and Stability of 4-Ethoxy-2-nitroaniline
Spectral Data for Structural Elucidation
Spectroscopic data is crucial for the identification and characterization of 4-Ethoxy-2-nitroaniline. While comprehensive spectral data was not found within a single source, various databases contain ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. Researchers are encouraged to consult chemical databases for specific spectral information.[4]
Experimental Protocols: Synthesis and Purification
Proposed Synthesis Workflow
A plausible synthetic route to 4-Ethoxy-2-nitroaniline involves the acetylation of 4-ethoxyaniline, followed by nitration, and subsequent hydrolysis to yield the final product. This multi-step process is designed to control the regioselectivity of the nitration step.
Caption: Proposed multi-step synthesis of 4-Ethoxy-2-nitroaniline.
Detailed Experimental Methodologies (Adapted)
Step 1: Acetylation of 4-Ethoxyaniline
This initial step protects the amino group to prevent side reactions during nitration.
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Procedure: In a round-bottom flask equipped with a reflux condenser, 4-ethoxyaniline is reacted with a molar excess of acetic anhydride. The reaction mixture is heated under reflux for several hours. Progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, N-acetyl-4-ethoxyaniline, is isolated by precipitation in water, followed by filtration and washing.[5]
Step 2: Nitration of N-Acetyl-4-ethoxyaniline
The protected intermediate is then nitrated to introduce the nitro group at the position ortho to the amino group.
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Procedure: The N-acetyl-4-ethoxyaniline is dissolved in a suitable solvent, such as glacial acetic acid, and cooled in an ice bath. A nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature to control the reaction. After the addition is complete, the reaction is stirred for a period, and the product, N-acetyl-4-ethoxy-2-nitroaniline, is isolated by pouring the reaction mixture onto ice, followed by filtration and washing.[5][7]
Step 3: Hydrolysis of N-Acetyl-4-ethoxy-2-nitroaniline
The final step involves the removal of the acetyl protecting group to yield the target compound.
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Procedure: The N-acetyl-4-ethoxy-2-nitroaniline is suspended in an aqueous acidic or basic solution (e.g., hydrochloric acid or sodium hydroxide) and heated under reflux. The reaction progress is monitored by TLC. Upon completion, the solution is cooled and neutralized to precipitate the crude 4-Ethoxy-2-nitroaniline.[5]
Purification by Recrystallization
Recrystallization is a standard method for purifying the crude product.
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Solvent Selection: A suitable solvent system for recrystallization would be one in which 4-Ethoxy-2-nitroaniline is soluble at high temperatures and sparingly soluble at low temperatures. Ethanol (B145695), methanol, or a mixture of ethanol and water are potential candidates.[8][9]
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Procedure: The crude solid is dissolved in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, a hot filtration step is performed. The clear, hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[8][9]
Caption: General workflow for the purification of 4-Ethoxy-2-nitroaniline.
Potential Biological Activity and Relevance to Drug Development
While specific studies on the biological activity of 4-Ethoxy-2-nitroaniline are not extensively documented, the broader class of nitroaniline derivatives has shown promise in medicinal chemistry. These compounds have been investigated for a range of therapeutic applications, primarily due to the versatile reactivity of the nitro and amino groups.
Anticancer and Antimicrobial Potential
Nitroaromatic compounds are known to exhibit a spectrum of biological activities, including anticancer and antimicrobial effects. The electron-withdrawing nature of the nitro group can play a role in their mechanism of action. For instance, some nitro compounds can undergo bioreduction in hypoxic environments, such as those found in solid tumors, to form reactive species that can induce cellular damage.
It is important to note that no specific studies detailing the cytotoxicity or antimicrobial activity of 4-Ethoxy-2-nitroaniline were found. However, the general activity of the nitroaniline scaffold suggests that this compound could be a starting point for the design and synthesis of novel therapeutic agents. Further research, including in vitro screening against various cancer cell lines and microbial strains, is warranted to explore its potential.
Signaling Pathways: An Area for Future Investigation
A critical aspect of modern drug development is the understanding of how a compound interacts with cellular signaling pathways. At present, there is no available information on the specific signaling pathways that may be modulated by 4-Ethoxy-2-nitroaniline.
For researchers in drug development, investigating the effects of this compound on key cancer-related pathways (e.g., apoptosis, cell cycle regulation, angiogenesis) or microbial signaling pathways would be a crucial next step. High-throughput screening and molecular docking studies could provide initial insights into its potential targets.
Conclusion
4-Ethoxy-2-nitroaniline is a readily accessible compound with well-defined physical and chemical properties. While detailed, specific experimental protocols for its synthesis and biological activity are not yet fully documented, this guide provides a solid foundation for researchers by adapting established methods for analogous compounds. Its structural features suggest potential for further investigation as a scaffold in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Future research should focus on elucidating its specific biological effects and its interactions with cellular signaling pathways to fully realize its potential in drug discovery and development.
References
- 1. 4-ETHOXY-2-NITROANILINE | 616-86-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. SLP pharma [slppharma.com]
- 4. 4-ETHOXY-2-NITROANILINE(616-86-4) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
